1-(4-メトキシフェニル)-5-メチル-N-(1,3-チアゾール-2-イル)-1H-1,2,3-トリアゾール-4-カルボキサミド

説明

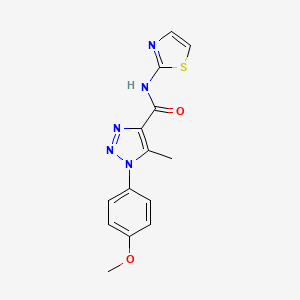

1-(4-Methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a triazole ring, a methoxyphenyl group, a methyl group, and a thiazolyl moiety, making it a subject of interest in various scientific fields.

科学的研究の応用

Chemical Properties and Structure

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is characterized by its unique triazole and thiazole moieties, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 301.35 g/mol. The structural features include a methoxy group and a thiazole ring that enhance its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide show efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance antibacterial potency.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research on related triazole compounds has shown promising results against different cancer cell lines, indicating that 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide could be a candidate for further development in cancer therapy .

Antifungal Activity

The antifungal activity of triazoles is well-documented; compounds within this class have been used as antifungal agents in clinical settings. The specific compound under discussion has shown potential against fungal pathogens, although more targeted studies are required to establish its efficacy .

Case Studies and Research Findings

A collection of case studies illustrates the diverse applications of triazole derivatives:

These studies highlight the ongoing research efforts aimed at exploring the therapeutic potential of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives.

作用機序

Thiazoles

are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known to be part of many biologically active compounds and drugs, including anticancer medicines . They can interact with biological systems in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Triazoles

, another class of heterocyclic compounds, are also known for their diverse biological activities . They have been used in drug discovery, organic synthesis, and chemical biology, among other fields . Triazoles can also interact with various biological targets, potentially influencing a range of biochemical pathways .

生化学分析

Biochemical Properties

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound exhibits strong binding affinity to these enzymes, leading to inhibition or modulation of their activity. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, affecting their function and downstream signaling events .

Cellular Effects

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to influence various cellular processes. It affects cell proliferation, apoptosis, and differentiation by modulating key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. The compound also impacts gene expression by altering the activity of transcription factors and epigenetic regulators. Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes and influencing the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. It also interacts with DNA and RNA, affecting gene expression and transcriptional regulation. Additionally, the compound modulates the activity of signaling proteins by binding to their regulatory domains, thereby influencing downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In some cases, prolonged exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of careful dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its activity. The localization of the compound can affect its function and interactions with other biomolecules, highlighting the importance of understanding its subcellular distribution for its therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

類似化合物との比較

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-Methyl-1H-1,2,3-triazole-4-carboxamide

N-(1,3-Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

生物活性

1-(4-Methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This compound features a unique combination of triazole and thiazole moieties, which are known for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 301.35 g/mol. The structure includes:

- A triazole ring , which is pivotal for its biological activity.

- A thiazole moiety , enhancing its chemical reactivity and interaction with biological targets.

- A methoxy group on the phenyl ring, which may influence lipophilicity and binding affinity.

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial properties. Studies indicate that compounds similar to 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant inhibition against various pathogens including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

Research has shown that compounds containing both triazole and thiazole rings can demonstrate enhanced anticancer efficacy. For instance, related compounds have been evaluated for their ability to inhibit cancer cell proliferation in various cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The inhibition of thymidylate synthase (TS) has been identified as a key mechanism by which these compounds exert their anticancer effects .

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |

| Compound 9 | 1.1 | MCF-7 |

| Compound 10 | 2.6 | HCT-116 |

| Pemetrexed (standard drug) | 7.26 | TS inhibition |

The biological activity of this compound is likely attributed to multiple mechanisms:

- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; thus, its inhibition leads to decreased proliferation of cancer cells.

- Interaction with Biological Targets : Preliminary studies indicate that this compound may effectively bind to enzymes or receptors involved in disease pathways .

Case Studies

Recent investigations into similar triazole derivatives have highlighted their potential:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their antiproliferative and antimicrobial activities. Compounds demonstrated significant activity against cancer cell lines and pathogenic bacteria .

- Molecular Docking Studies : Computational studies have supported the experimental findings by predicting binding affinities and interactions at the molecular level .

特性

IUPAC Name |

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-12(13(20)16-14-15-7-8-22-14)17-18-19(9)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXNEYKRWGBWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。